
4-(Bromomethyl)-3,5-difluoropyridine
Vue d'ensemble
Description
4-(Bromomethyl)-3,5-difluoropyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a member of the pyridine family and is commonly used as an intermediate in the synthesis of other chemical compounds.
Applications De Recherche Scientifique
Synthetic Methodologies and Catalysts
- Importance of Hybrid Catalysts in Synthesis : A review on the use of hybrid catalysts for synthesizing 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones emphasizes the crucial role of catalysis in chemical synthesis. This includes organocatalysts, metal catalysts, and nanocatalysts, among others, for developing complex chemical structures (Parmar, Vala, & Patel, 2023). Such methodologies could be applicable in the synthesis and functionalization of 4-(Bromomethyl)-3,5-difluoropyridine for various scientific applications.
Chemical Modifications and Functional Applications
- Therapeutic Worth of Chemically Tailored Compounds : The review exploring the therapeutic applications of 1,3,4-oxadiazole tailored compounds illustrates how chemical modification can lead to a variety of biological activities. This highlights the potential of chemically modifying compounds like 4-(Bromomethyl)-3,5-difluoropyridine for specific applications, including pharmaceuticals (Verma et al., 2019).
Environmental Applications and Degradation Studies
- Microbial Degradation of Polyfluoroalkyl Chemicals : A review on the microbial degradation of polyfluoroalkyl chemicals sheds light on environmental processes affecting synthetic compounds. While 4-(Bromomethyl)-3,5-difluoropyridine is not specifically mentioned, understanding the degradation pathways and environmental fate of structurally complex chemicals is crucial for assessing their environmental impact (Liu & Avendaño, 2013).
Analytical and Extraction Techniques
- Ionic Liquid-Modified Materials for Extraction and Separation : The use of ionic liquid-modified materials in solid-phase extraction and separation highlights innovative approaches to chemical analysis and purification. This review suggests that ionic liquids could potentially enhance the analysis and separation techniques for compounds like 4-(Bromomethyl)-3,5-difluoropyridine, enabling more efficient and selective analytical methodologies (Vidal, Riekkola, & Canals, 2012).
Propriétés
IUPAC Name |
4-(bromomethyl)-3,5-difluoropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-1-4-5(8)2-10-3-6(4)9/h2-3H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOUSPQGSRXTTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)CBr)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-3,5-difluoropyridine | |
CAS RN |
1227574-15-3 | |
| Record name | 4-(bromomethyl)-3,5-difluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

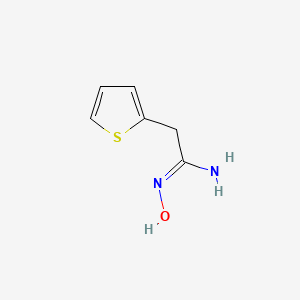
![3-Methyl-5-((4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)methyl)-1,2,4-oxadiazole](/img/structure/B2738802.png)
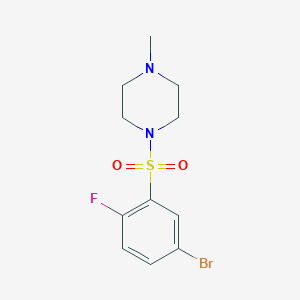
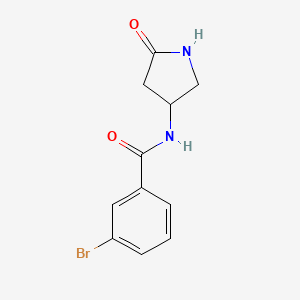
![3-Cyclobutyl-6-[4-(6-methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2738805.png)
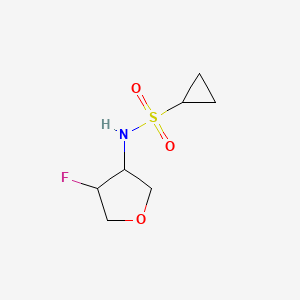
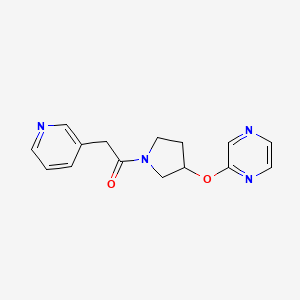
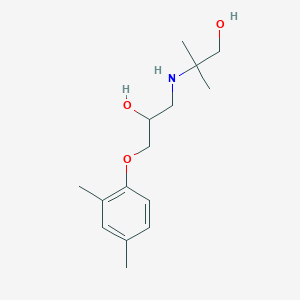
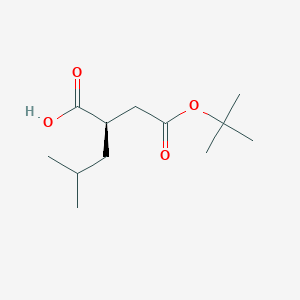
![1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2738818.png)
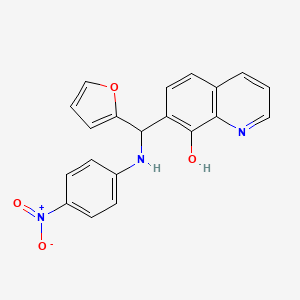
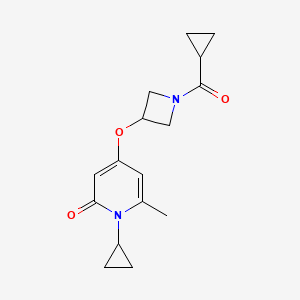
![2-[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2738821.png)
![1-[3-(3-Methyl-1-phenylpyrazol-4-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2738823.png)